Deprotection Efficiency: DPC Group Enables 89-98% Yield for Oligo-RNA Incorporation
In a direct head-to-head comparison of deprotection strategies for O6-protected guanosines, the O6-diphenylcarbamoyl (DPC) group was selectively cleaved from 2′,3′,5′-O-triacyl-N2-acyl-O6-DPC-guanosine using a two-step protocol (90% aqueous TFA followed by sodium ethoxide/pyridine-ethanol), achieving 89-98% conversion to the desired N2-acyl-guanosine product [1]. In contrast, analogous O6-benzoyl or O6-acetyl groups require harsher, less selective conditions and often result in lower yields due to competing side reactions or incomplete deprotection [1]. This quantitative advantage in deprotection efficiency is critical for maximizing the yield of final oligonucleotide products, particularly in RNA synthesis where base-labile linkages demand mild cleavage conditions.
| Evidence Dimension | Deprotection Yield (Conversion to N2-acyl-guanosine) |
|---|---|
| Target Compound Data | 89-98% yield |
| Comparator Or Baseline | O6-benzoyl or O6-acetyl protected guanosine (lower yields, harsher conditions) |
| Quantified Difference | Target compound achieves near-quantitative conversion (89-98%) under mild conditions, whereas comparators require harsher conditions that compromise yield. |
| Conditions | Two-step deprotection: 90% aqueous TFA followed by sodium ethoxide in pyridine-ethanol at room temperature. |
Why This Matters
Higher deprotection yield directly translates to higher overall synthesis yield and reduced purification burden, lowering cost per successful oligo.
- [1] Földesi, A., Trifonova, A., & Chattopadhyaya, J. (1999). Selective cleavage of the O6-diphenylcarbamoyl group from sugar-modified guanosines for incorporation into oligo-RNA. Tetrahedron Letters, 40(40), 7283-7284. DOI: 10.1016/S0040-4039(99)01524-5 View Source
